1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions.
Incorporation of the Pyridine Ring: Finally, the pyrrolidine-triazole intermediate is coupled with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-(1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- **1-(2-(1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
Uniqueness
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the triazole ring and the combination of the pyrrolidine and pyridine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(9-12-3-1-5-15-10-12)18-8-2-4-13(18)11-19-16-6-7-17-19/h1,3,5-7,10,13H,2,4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMODHARPOZTTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CN=CC=C2)CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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